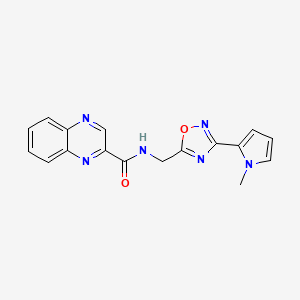

N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoxaline-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoxaline-2-carboxamide is a complex organic compound belonging to the class of quinoxaline derivatives

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoxaline-2-carboxamide typically involves multi-step organic reactions:

Formation of Quinoxaline Core: : Begin with a condensation reaction between o-phenylenediamine and a suitable dicarbonyl compound like glyoxal.

Introduction of Oxadiazole Ring: : Utilize a cyclization reaction, generally involving nitriles and amidoximes under dehydrating conditions.

Attachment of Pyrrole Unit: : Perform a coupling reaction, often facilitated by palladium-catalyzed cross-coupling methods like Suzuki or Sonogashira coupling.

Final Coupling: : The final step involves coupling the oxadiazole-modified quinoxaline with the pyrrole derivative, often under conditions promoting amide bond formation.

Industrial Production Methods: Industrial-scale production would likely involve optimizing these reactions to maximize yield and purity, often using continuous flow reactors and automated systems for efficiency. Catalysts, solvents, and reaction temperatures would be carefully controlled to ensure reproducibility and scalability.

Análisis De Reacciones Químicas

Types of Reactions: N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoxaline-2-carboxamide can undergo various chemical reactions:

Oxidation: : Oxidizing agents like m-chloroperoxybenzoic acid can convert specific functional groups to their oxidized forms.

Reduction: : Reducing agents such as lithium aluminum hydride can reduce nitro groups or carbonyl functionalities within the structure.

Substitution: : Nucleophilic substitution reactions can occur, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions: Common reagents include:

Oxidation: : m-Chloroperoxybenzoic acid, potassium permanganate.

Reduction: : Lithium aluminum hydride, sodium borohydride.

Substitution: : Halides or alkoxides under aprotic solvent conditions.

Major Products Formed: Depending on the reaction, products can include oxidized quinoxaline derivatives, reduced oxadiazole analogs, or substituted pyrrole compounds, each with distinct chemical and physical properties.

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, this compound is used to study electronic transitions and molecular interactions due to its unique structural features. It can serve as a ligand in coordination chemistry or a starting material for synthesizing more complex molecules.

Biology: Biologically, derivatives of this compound are researched for their potential as antimicrobial, antiviral, and anticancer agents. The structural features allow it to interact with various biological targets, making it a promising candidate for drug development.

Medicine: In medicine, it is explored for its ability to inhibit specific enzymes or receptors. Its unique structure makes it suitable for designing molecules that can cross biological membranes and reach intracellular targets.

Industry: Industrially, this compound can be utilized in material sciences, particularly in creating organic semiconductors, photovoltaic materials, or as part of molecular sensors due to its electronic properties.

Mecanismo De Acción

The mechanism of action typically involves the compound interacting with biological macromolecules such as proteins or DNA. For example:

Enzyme Inhibition: : It can bind to the active site of enzymes, preventing substrate access and thus inhibiting enzymatic activity.

Receptor Binding: : It may mimic natural ligands, binding to receptors and modulating their activity, which can alter cellular signaling pathways.

Specific pathways could include inhibition of kinases or interaction with G-protein coupled receptors, impacting cell proliferation or apoptosis.

Comparación Con Compuestos Similares

Similar Compounds: Similar compounds include other quinoxaline derivatives like quinoxaline-2-carboxylic acid and oxadiazole-linked molecules such as 3-(4-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole.

Uniqueness: The uniqueness of N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoxaline-2-carboxamide lies in its specific structural combination, which imparts distinctive electronic properties and reactivity profiles. This makes it a valuable tool in both research and practical applications, offering functionalities not easily replicated by other compounds.

Actividad Biológica

N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoxaline-2-carboxamide is a complex organic compound that combines structural features of pyrrole, oxadiazole, and quinoxaline. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antitumor and antimicrobial properties. This article aims to summarize the current understanding of its biological activity based on diverse research findings.

Structural Overview

The molecular structure of this compound can be broken down into three key components:

- Pyrrole Ring : A five-membered aromatic ring contributing to the compound's electron-donating properties.

- Oxadiazole Ring : A heterocyclic structure that enhances the compound's biological activity through potential interactions with biological targets.

- Quinoxaline Backbone : This moiety is known for its diverse pharmacological effects and is often associated with antitumor activity.

Antitumor Activity

Recent studies have highlighted the potential of oxadiazole derivatives in cancer treatment. For instance, compounds similar to this compound have shown significant antiproliferative effects against various cancer cell lines. The mechanism of action appears to involve the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Table 1: Antitumor Activity of Related Compounds

| Compound Name | IC50 (µM) | Target |

|---|---|---|

| 4-(1,2,4-Oxadiazol-5-yl)piperidine-1-carboxamide | 120 | Tubulin |

| N-(3-(1-Methylpyrrol-2-yl)-1,2,4-Oxadiazol) | 150 | Unknown |

| N-(Quinoxaline Derivative) | 90 | Unknown |

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. Preliminary screening has indicated that derivatives containing oxadiazole and pyrrole structures can inhibit the growth of various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 31.25 µg/mL |

| Escherichia coli | 62.5 µg/mL |

| Pseudomonas aeruginosa | 125 µg/mL |

The proposed mechanism of action for this compound involves:

- Binding to Biological Targets : The compound may interact with specific enzymes or receptors involved in cancer progression or bacterial survival.

- Inhibition of Key Pathways : It may inhibit pathways critical for cell division in cancer cells or essential metabolic processes in bacteria.

Case Studies

Several case studies have been conducted to evaluate the efficacy of similar compounds:

- Study on Anticancer Properties : A study demonstrated that a related oxadiazole derivative significantly reduced tumor size in xenograft models by inducing apoptosis in cancer cells through tubulin inhibition .

- Antimicrobial Efficacy Assessment : Another investigation assessed the antimicrobial activity of various oxadiazole derivatives against resistant strains of bacteria, showing promising results in reducing bacterial load in infected models .

Propiedades

IUPAC Name |

N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]quinoxaline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N6O2/c1-23-8-4-7-14(23)16-21-15(25-22-16)10-19-17(24)13-9-18-11-5-2-3-6-12(11)20-13/h2-9H,10H2,1H3,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKXMJUQIGVFAFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=NC4=CC=CC=C4N=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.